molecular formula C25H25N5O3 B2411111 3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034364-75-3

3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2411111
CAS No.: 2034364-75-3
M. Wt: 443.507
InChI Key: MIFDCNNQWLCAPW-UHFFFAOYSA-N
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Description

3-((1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2034364-75-3) is a chemical compound with a molecular formula of C25H25N5O3 and a molecular weight of 443.50 g/mol. This structurally complex molecule features a 2-hydroxyquinoline moiety linked to a piperidine ring, which is further connected to a dihydrotriazolone group substituted with an ortho-tolyl ring. Its structural framework, particularly the quinoline and triazole heterocycles, is commonly explored in medicinal chemistry for its potential to interact with various biological targets. Heterocyclic compounds are fundamental in drug discovery and are found in numerous pharmaceuticals, including antibacterial and antiviral agents, due to their ability to modulate enzyme activity and receptor function . The specific research applications and biological mechanisms of action for this compound are an active area of scientific investigation. It is offered to support such advanced research endeavors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. For comprehensive handling, safety, and storage information, please refer to the relevant Material Safety Data Sheet. This compound is available for purchase in various quantities to meet your research needs .

Properties

IUPAC Name

4-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-16-6-2-5-9-21(16)30-22(27-28-25(30)33)14-17-10-12-29(13-11-17)24(32)19-15-23(31)26-20-8-4-3-7-18(19)20/h2-9,15,17H,10-14H2,1H3,(H,26,31)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDCNNQWLCAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2C_{20}H_{22}N_4O_2, with a molecular weight of approximately 350.42 g/mol. The compound features a triazole ring and a quinoline moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including the compound . Research indicates that related quinoline-based compounds exhibit significant antibacterial and antifungal activities. For instance, a series of quinoline derivatives demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . The compound's structure suggests it may share similar mechanisms of action.

Antiplasmodial Activity

The compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum. A related quinoline derivative was shown to inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite. This mechanism represents a novel approach in antimalarial drug development, as it targets multiple life-cycle stages of the parasite .

The proposed mechanism of action for this class of compounds involves the inhibition of critical enzymes involved in protein synthesis and metabolic pathways within the target organisms. The inhibition of PfEF2 is particularly noteworthy as it provides a unique target that may help overcome resistance issues associated with existing antimalarial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the piperidine and triazole components can significantly influence potency and selectivity against target pathogens. For instance, substituents on the quinoline ring can enhance lipophilicity and improve cellular uptake, which are essential for effective drug design .

Research Findings Summary Table

Study Biological Activity IC50/ED90 Values Mechanism
AntiplasmodialEC50 = 120 nMInhibition of PfEF2
AntibacterialIC50 = 0.014 - 5.87 µg/mLUnknown
In Vivo EfficacyED90 < 1 mg/kgMultiple life-cycle inhibition

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Case Study 1 : A derivative with structural similarities to our compound showed significant reduction in parasitemia levels in infected mice, indicating strong antimalarial properties.
  • Case Study 2 : Another study highlighted a related compound's ability to inhibit bacterial growth in vitro, showcasing its potential as an antibacterial agent.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of quinoline, including those with triazole moieties, exhibit strong antimicrobial properties against various pathogens. For instance, quinoline-based compounds have been reported to demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Key Findings:

  • Compounds similar to the target molecule were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing effective inhibition at low minimum inhibitory concentrations (MIC) .
  • The presence of electron-withdrawing groups enhances the antibacterial activity of quinoline derivatives, suggesting that modifications to the structure can lead to improved efficacy against resistant strains .

Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented. The compound under discussion may share similar mechanisms of action with other quinoline-based drugs that inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies have shown that certain analogs can effectively reduce parasitemia in infected models .

Research Insights:

  • A series of quinoline derivatives were screened for their ability to inhibit Plasmodium falciparum, with some compounds displaying low nanomolar potency and favorable pharmacokinetic profiles .
  • The mechanism often involves interference with translation elongation factors in the parasite, which is critical for protein synthesis and survival .

Drug Design and Development

The structural features of 3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one make it a valuable candidate for multi-target drug design. The combination of quinoline, piperidine, and triazole moieties allows for versatile interactions with biological targets.

Advantages in Drug Development:

  • Multi-target Approach: The compound's ability to interact with multiple biological pathways enhances its potential as a therapeutic agent.
  • Synthetic Flexibility: The synthetic routes available for modifying the compound can lead to a library of derivatives with tailored properties for specific applications in drug development .

Case Studies and Comparative Analysis

To further illustrate the applications of this compound, a comparative analysis with related compounds can be beneficial:

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial6.25
Compound BAntimalarial< 1
Target CompoundAntimicrobial/AntimalarialTBDThis Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazine and Tetrazine Derivatives

Compounds such as 1-phenyl-3-amino-5-oxo-4-substituted hydrazino pyrazoles and their cyclized pyrazolo[3,4-e]-1,2,4-triazine analogs (e.g., pyrazolo[3,4-e]-1,2,4-triazin-7-ones) share a fused heterocyclic core with the target compound. Key differences include:

Property Target Compound Pyrazolo[3,4-e]-1,2,4-triazine Derivatives
Core Structure 1,2,4-Triazol-5-one 1,2,4-Triazine fused with pyrazole
Substituents Quinoline-piperidine, o-tolyl Aryl, amino, hydrazino groups
Synthetic Complexity High (multi-component coupling) Moderate (cyclization of pre-functionalized pyrazoles)
Reported Bioactivity Not yet characterized Anticancer, antimicrobial

The quinoline moiety in the target compound may enhance binding to metalloenzymes or DNA compared to simpler aryl-substituted triazines. However, the triazine core’s electron-deficient nature could confer greater reactivity in nucleophilic environments .

Isoxazolone Derivatives

The compound 2-(4-hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one () shares a piperidine-carbonyl substituent but differs in its core heterocycle:

Property Target Compound Isoxazolone Derivative
Core Structure 1,2,4-Triazol-5-one Isoxazol-5-one
Electronic Profile Moderately polar (N-rich) Less polar (O/N ratio 1:2)
Hydrogen Bonding Strong (triazolone C=O, NH) Moderate (isoxazolone C=O)
Metabolic Stability Likely lower (triazolone hydrolysis) Higher (isoxazolone resistance to hydrolysis)

The isoxazolone’s oxygen atom may improve metabolic stability but reduce affinity for targets requiring nitrogen-mediated interactions (e.g., kinase ATP-binding pockets) .

Quinoline-Containing Analogs

The target compound’s quinoline-piperidine group could facilitate cell membrane penetration, a trait less pronounced in non-quinoline analogs .

Table 1: Structural and Functional Comparison

Compound Type Core Heterocycle Key Substituents Potential Applications
Target Compound 1,2,4-Triazolone Quinoline-piperidine, o-tolyl Kinase inhibition, anticancer
Pyrazolo-Triazines 1,2,4-Triazine Aryl, amino Antimicrobial, DNA intercalation
Isoxazolone Derivatives Isoxazolone Piperidine, isopropyl Enzyme inhibition (hypothetical)

Q & A

Q. What are the optimal synthetic pathways for 3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one?

  • Methodological Answer : The synthesis involves sequential acylation of piperidine derivatives followed by cyclization to form the triazole core. Key steps include:
  • Piperidine acylation : React 2-hydroxyquinoline-4-carboxylic acid with piperidine-4-methanol using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
  • Triazole formation : Cyclize the intermediate with o-tolyl isocyanate under reflux in ethanol, catalyzed by triethylamine .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high precision .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
  • Solubility : Determine logP values using shake-flask methods with octanol/water partitioning .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

  • Methodological Answer :
  • Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
  • Dose-response validation : Repeat assays with 8-point dilution series to confirm IC50 values.
  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Validation : Cross-reference with SCXRD data of co-crystallized analogues .

Q. How can regioselectivity challenges during triazole formation be addressed?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to favor 1,4-disubstituted triazole formation .
  • Catalyst screening : Test Cu(I) or Ru(II) catalysts to direct cycloaddition regiochemistry.
  • LC-MS monitoring : Track intermediates to identify side products early .

Notes

  • Advanced questions emphasize mechanistic resolution, data validation, and computational integration.
  • Methodological answers prioritize reproducible protocols over theoretical explanations.

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